![molecular formula C26H22N2O6 B2354546 1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 299420-36-3](/img/structure/B2354546.png)
1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N2O4 with a molecular weight of 392.46 g/mol. The structure features a diazinane core substituted with methoxyphenyl groups which are believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with diazine derivatives under acidic conditions. The reaction conditions and purification methods significantly affect the yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit promising anticancer activities. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that it has moderate cytotoxicity against these lines, with IC50 values suggesting effective inhibition of cell proliferation.
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : Flow cytometry analysis showed that treatment with the compound leads to increased apoptosis in cancer cells. This was evidenced by increased sub-G1 phase populations in cell cycle analysis.
- Caspase Activation : The compound appears to activate caspases (specifically caspase-3 and caspase-8), which are crucial for the apoptotic pathway. This suggests that the compound may induce programmed cell death through intrinsic and extrinsic pathways.
Case Studies
Several studies have explored the biological properties of similar compounds:
- Thiadiazole Derivatives : Research indicated that thiadiazole derivatives exhibited significant anticancer activity against MCF-7 cells with IC50 values as low as 6.6 µM. The presence of methoxy substituents was critical for enhancing activity .
- Structure-Activity Relationship (SAR) : A study focusing on SAR revealed that compounds with multiple methoxy groups showed enhanced cytotoxicity compared to their unsubstituted counterparts. This finding underscores the importance of substituent placement on the phenyl rings in modulating biological activity .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been studied for its antibacterial properties and enzyme inhibition capabilities . Research indicates that derivatives of diazinane can exhibit significant antibacterial activity against various bacterial strains, such as Staphylococcus aureus. This suggests that the compound could be developed further for use in antibiotic therapies.
Table 1: Antibacterial Activity
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Enzyme Inhibition
The compound has also shown promise in enzyme inhibition studies, particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial for developing treatments for conditions such as Alzheimer's disease and hyperurecemia.
Table 2: Enzyme Inhibition Data
Compound Name | Enzyme Target | IC50 (µM) | Reference |
---|---|---|---|
Compound A | AChE | 2.14 ± 0.003 | |
Compound B | Urease | 0.63 ± 0.001 | |
Compound C | AChE | 21.25 (Thiourea) |
Potential for Anticancer Activity
Emerging research suggests that compounds similar to 1,3-bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione may exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. Studies are ongoing to explore this potential further.
Case Study on Antibacterial Efficacy
A study conducted on a related diazinane derivative demonstrated significant antibacterial effects against multiple strains of bacteria. The results indicated that the compound could inhibit bacterial growth effectively, making it a candidate for further development in antibiotic therapies.
Case Study on Enzyme Inhibition
Research focused on the enzyme inhibition properties of diazinane derivatives showed potent urease inhibition across various compounds. Modifications to the chemical structure enhanced enzyme binding affinity and specificity, highlighting the potential therapeutic applications of these compounds.
Eigenschaften
IUPAC Name |
1,3-bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-32-20-10-4-17(5-11-20)16-23-24(29)27(18-6-12-21(33-2)13-7-18)26(31)28(25(23)30)19-8-14-22(34-3)15-9-19/h4-16H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAAKDYHDANQSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.